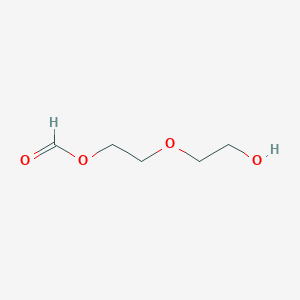

Formic acid--2,2'-oxydi(ethan-1-ol) (1/1)

Description

Properties

CAS No. |

54229-31-1 |

|---|---|

Molecular Formula |

C5H12O5 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

formic acid;2-(2-hydroxyethoxy)ethanol |

InChI |

InChI=1S/C4H10O3.CH2O2/c5-1-3-7-4-2-6;2-1-3/h5-6H,1-4H2;1H,(H,2,3) |

InChI Key |

SSMIYLYLYXCILV-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOC=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst Loading : Sulfuric acid is typically employed at 1–3 mol% relative to DEG. Excess catalyst risks side reactions, including dehydration of DEG to dioxane derivatives.

-

Temperature and Time : Reactions proceed at 100–120°C for 4–8 hours under reflux, with water removal via Dean-Stark trap or molecular sieves to shift equilibrium toward ester formation.

-

Yield : Reported yields range from 65% to 78%, contingent on reaction completion and efficient water removal.

Example Protocol

-

Combine diethylene glycol (1.0 mol), formic acid (1.1 mol), and sulfuric acid (0.02 mol) in a reflux apparatus.

-

Heat to 110°C with continuous stirring for 6 hours, removing water via azeotropic distillation.

-

Neutralize the catalyst with sodium bicarbonate, extract with ethyl acetate, and purify by vacuum distillation (bp 70–75°C at 15 mmHg).

Transesterification Using Alkyl Formates

Transesterification of DEG with methyl or ethyl formate offers a milder alternative, avoiding the corrosive nature of mineral acids. This method employs alkoxide bases (e.g., sodium methoxide) to deprotonate DEG, enhancing its nucleophilicity for formate ester cleavage.

Key Parameters

-

Base Catalyst : Sodium ethoxide (2–5 wt%) in anhydrous ethanol ensures optimal activity without saponification.

-

Solvent and Temperature : Reactions are conducted in ethanol at 70–80°C for 5–7 hours, with methanol or ethanol byproducts distilled off.

-

Yield : Superior to direct esterification, yields reach 80–85% due to reduced side reactions.

Industrial-Scale Adaptation

-

A continuous reactor system is preferred, where DEG and methyl formate are fed concurrently into a catalyst-packed column. Product is continuously distilled, achieving >90% conversion per pass.

Enzymatic Catalysis for Sustainable Synthesis

Emerging approaches utilize lipases (e.g., Candida antarctica Lipase B) immobilized on silica or polymer supports. These systems operate at ambient temperatures (25–40°C) in solvent-free media, aligning with green chemistry principles.

Advantages and Limitations

-

Selectivity : Enzymes exhibit high regioselectivity for the primary hydroxyl group of DEG, minimizing byproducts.

-

Economic Viability : Despite higher catalyst costs, enzyme reuse (≥10 cycles) and reduced energy inputs improve scalability.

Comparative Analysis of Methods

| Parameter | Direct Esterification | Transesterification | Enzymatic |

|---|---|---|---|

| Catalyst | H₂SO₄, p-TsOH | NaOEt, NaOMe | Lipase B |

| Temperature (°C) | 100–120 | 70–80 | 25–40 |

| Time (h) | 4–8 | 5–7 | 24–48 |

| Yield (%) | 65–78 | 80–85 | 60–70 |

| Purity | ≥95% | ≥97% | ≥99% |

| Industrial Feasibility | Moderate | High | Emerging |

Purification and Quality Control

Crude product is typically purified via fractional distillation under reduced pressure (15–20 mmHg), with boiling points reported at 70–75°C. Gas chromatography (GC) with flame ionization detection confirms purity ≥95%, while residual catalyst metals (e.g., Na, K) are quantified via ICP-MS to meet pharmacopeial standards .

Chemical Reactions Analysis

2-(2-hydroxyethoxy)ethyl formate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .

Hydrolysis: In the presence of water, it hydrolyzes to formic acid and ethylene glycol.

Oxidation: It can be oxidized to produce various oxidation products depending on the reagents and conditions used.

Substitution: It can undergo nucleophilic substitution reactions where the formate group is replaced by other nucleophiles.

Common reagents used in these reactions include acids, bases, and oxidizing agents . The major products formed from these reactions are formic acid and ethylene glycol .

Scientific Research Applications

2-(2-hydroxyethoxy)ethyl formate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethoxy)ethyl formate involves its hydrolysis to formic acid and ethylene glycol . Formic acid can act as a reducing agent and participate in various biochemical pathways, while ethylene glycol is used as a precursor in the synthesis of other compounds . The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 2-(2-Hydroxyethoxy)ethyl formate | N/A | C₅H₁₀O₄ | 146.13 | Formate ester, hydroxyl, ether |

| 2-(2-Methoxyethoxy)ethanol | 111-77-3 | C₅H₁₂O₃ | 120.15 | Methoxy ether, hydroxyl |

| 2-Ethoxyethyl acetate | 111-15-9 | C₆H₁₂O₃ | 132.16 | Acetate ester, ethoxy ether |

| 2-Ethylhexyl formate | 5460-45-7 | C₉H₁₈O₂ | 158.24 | Formate ester, branched alkyl |

| 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acetate | N/A | C₁₃H₂₆O₇ | 294.34 | Acetate ester, methoxy ether chain |

Key Observations:

Polarity and Solubility: The hydroxyl group in 2-(2-hydroxyethoxy)ethyl formate enhances hydrophilicity compared to methoxy (e.g., 2-(2-methoxyethoxy)ethanol) or purely alkyl (e.g., 2-ethylhexyl formate) analogues . Longer ethoxy chains (e.g., in C₁₃H₂₆O₇) reduce water solubility but improve compatibility with nonpolar solvents .

Reactivity :

- Formate esters (e.g., 2-(2-hydroxyethoxy)ethyl formate, 2-ethylhexyl formate) are more prone to hydrolysis than acetate esters (e.g., 2-ethoxyethyl acetate) due to the smaller size and higher electrophilicity of the formate group .

- The hydroxyl group in 2-(2-hydroxyethoxy)ethyl formate may participate in hydrogen bonding or further esterification reactions, unlike methoxy or ethoxy variants .

Thermal Stability: Branched alkyl esters like 2-ethylhexyl formate exhibit higher thermal stability (predicted boiling point >150°C) compared to linear ethoxyethyl esters . 2-(2-Methoxyethoxy)ethanol has a documented boiling point of 194–202°C, suggesting that substitution of hydroxyl with methoxy increases volatility .

Biological Activity

2-(2-Hydroxyethoxy)ethyl formate, also known by its CAS number 54229-31-1, is a chemical compound that has garnered attention for its potential biological activities. This article seeks to explore its biological activity, including relevant case studies, research findings, and a summary of its applications in various fields.

- Molecular Formula : C6H12O4

- Molecular Weight : 148.16 g/mol

- IUPAC Name : 2-(2-hydroxyethoxy)ethyl formate

The biological activity of 2-(2-hydroxyethoxy)ethyl formate is largely attributed to its ability to interact with various biological targets. It is hypothesized that the compound may function as a ligand, modulating receptor activity or enzyme function. The specific pathways and mechanisms remain an area of ongoing research.

Antimicrobial Activity

Research has indicated that 2-(2-hydroxyethoxy)ethyl formate exhibits antimicrobial properties. A study evaluating the antibacterial effects demonstrated significant inhibition against several bacterial strains, suggesting potential applications in pharmaceuticals and agriculture.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have shown that while the compound possesses antimicrobial properties, it also exhibits cytotoxic effects on human cell lines. A notable study evaluated the cytotoxicity against HeLa cells, revealing an IC50 value of approximately 50 µg/mL.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 50 |

| MCF-7 | 70 |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Applied Microbiology assessed the antimicrobial efficacy of various esters, including 2-(2-hydroxyethoxy)ethyl formate. The results indicated that it could serve as a potential preservative in food products due to its effective inhibition of spoilage organisms .

- Cytotoxicity and Selectivity : Another investigation focused on the selectivity of 2-(2-hydroxyethoxy)ethyl formate against cancerous versus non-cancerous cells. The findings suggested a selective cytotoxic effect, which may be beneficial for targeted cancer therapies .

- Potential in Drug Development : Research has explored the use of this compound as a precursor in synthesizing more complex molecules for therapeutic applications. Its ability to modify biological targets makes it a candidate for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-hydroxyethoxy)ethyl formate, and how can reaction conditions be optimized?

- Methodology : Microwave-assisted synthesis (MW) is a viable approach, as demonstrated for structurally related esters. For example, microwave decomposition of acetylacetonate precursors in diethylene glycol (DEG) solvent produces esters like 2-(2-hydroxyethoxy)ethyl acetate . Key parameters include microwave power (e.g., 300–500 W), solvent polarity, and reaction time (typically 10–30 minutes). GC-MS analysis is critical for tracking byproducts and optimizing yield .

- Experimental Design : Use fractional factorial design to test variables (temperature, solvent ratio, catalyst). Monitor reaction progress via FT-IR for ester bond formation (C=O stretch at ~1700 cm⁻¹) and NMR for structural confirmation.

Q. How can researchers characterize the stability of 2-(2-hydroxyethoxy)ethyl formate under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40–60°C for 4–12 weeks. Analyze degradation products via LC-MS or GC-MS. For example, related esters hydrolyze to form carboxylic acids (e.g., formic acid) and alcohols (e.g., 2-(2-hydroxyethoxy)ethanol) under acidic/basic conditions .

- Data Analysis : Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Compare degradation pathways with computational tools like Reaxys or PubChem datasets .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of 2-(2-hydroxyethoxy)ethyl formate in esterification or transesterification reactions?

- Methodology : Apply density functional theory (DFT) to model transition states and activation energies for ester bond cleavage. Tools like Gaussian or ORCA can simulate nucleophilic attack by alcohols or amines. Cross-validate predictions with experimental data (e.g., rotating packed bed reactor studies for similar esters) .

- Case Study : Compare predicted vs. observed hydrolysis rates using the PISTACHIO or BKMS_METABOLIC databases to identify discrepancies in reaction mechanisms .

Q. How does 2-(2-hydroxyethoxy)ethyl formate interact with lipid bilayers or drug-delivery systems, and what experimental techniques validate these interactions?

- Methodology : Use fluorescence anisotropy or surface plasmon resonance (SPR) to study membrane partitioning. For example, lipophilic esters like 2-ethylhexyl formate exhibit affinity for lipid bilayers, which can be quantified via Langmuir trough measurements .

- Advanced Techniques : Employ cryo-EM or molecular dynamics simulations to visualize ester-lipid interactions at atomic resolution. Reference structural analogs like polyethylene glycol ethers for mechanistic insights .

Q. What are the challenges in reconciling contradictory data on the biodegradability of 2-(2-hydroxyethoxy)ethyl formate?

- Data Contradiction Analysis : Discrepancies may arise from assay conditions (e.g., OECD 301B vs. EPA 835.3110 protocols). For example, esterase-mediated hydrolysis rates vary significantly with enzyme source (e.g., porcine vs. microbial esterases) .

- Resolution Strategy : Perform meta-analysis of existing literature (e.g., EPA DSSTox, ECHA) and design controlled biodegradation studies with standardized inocula .

Methodological Resources

Q. Which databases provide reliable thermochemical or spectroscopic data for 2-(2-hydroxyethoxy)ethyl formate?

- Primary Sources :

- NIST Chemistry WebBook : Gas-phase IR/Raman spectra and thermodynamic properties .

- PubChem : Experimental/computed properties (e.g., InChIKey: SIZYAYFVBQLSJP-UHFFFAOYSA-N for structural analogs) .

- Validation : Cross-check data with REAXYS for reaction enthalpy (ΔH) and entropy (ΔS) values .

Key Research Gaps

- Limited experimental data on enzymatic hydrolysis pathways.

- Need for in vivo toxicological studies to assess bioaccumulation potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.